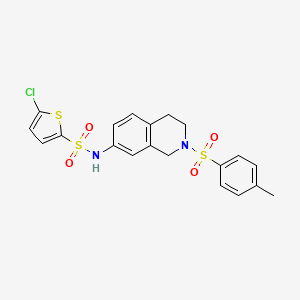![molecular formula C13H13N3O3 B2477709 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole CAS No. 477710-91-1](/img/structure/B2477709.png)
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is a heterocyclic compound with a molecular formula of C13H13N3O3 This compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a suitable carbonyl compound. For example, the reaction of 1,3-dimethyl-2-pyrazolin-5-one with phenol in the presence of an acid catalyst can yield 1,3-dimethyl-5-phenoxy-1H-pyrazole.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced through a nitration reaction. This involves the reaction of the pyrazole derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to form the nitroethenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient separation techniques, and advanced purification methods to obtain the desired compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: A compound with a similar nitroethenyl group but different aromatic substituents.
1,3-dimethyl-5-phenyl-1H-pyrazole: A compound with a similar pyrazole ring but lacking the nitroethenyl group.
Uniqueness
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole is unique due to the presence of both the nitroethenyl and phenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477710-91-1 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1,3-dimethyl-4-(2-nitroethenyl)-5-phenoxypyrazole |
InChI |
InChI=1S/C13H13N3O3/c1-10-12(8-9-16(17)18)13(15(2)14-10)19-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
RDEOPWIRRUUEGY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
Canonical SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)









![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2477644.png)
![N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2477646.png)
![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
